3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one
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Overview
Description
3,4-Dibromo-8-oxabicyclo[321]octa-3,6-dien-2-one is a chemical compound known for its unique bicyclic structure This compound is part of the oxabicyclo[321]octane family, which is characterized by a fused ring system containing oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one typically involves the bromination of 8-oxabicyclo[3.2.1]oct-6-en-2-one. This process can be achieved through the following steps:
Bromination: The starting material, 8-oxabicyclo[3.2.1]oct-6-en-2-one, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like NaBH4 can convert the compound into less brominated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Less brominated or debrominated products.
Substitution: Substituted derivatives with nucleophiles replacing bromine atoms.
Scientific Research Applications
3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one involves its interaction with molecular targets through its reactive bromine atoms and bicyclic structure. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]oct-6-en-2-one: A precursor in the synthesis of 3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one.
3,4-Dibromo-8-oxabicyclo[3.2.1]octane: A related compound with a similar structure but different reactivity.
Uniqueness
This compound is unique due to the presence of bromine atoms at specific positions, which enhances its reactivity and potential applications. Its bicyclic structure also contributes to its distinct chemical and biological properties.
Properties
CAS No. |
444586-28-1 |
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Molecular Formula |
C7H4Br2O2 |
Molecular Weight |
279.91 g/mol |
IUPAC Name |
3,4-dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one |
InChI |
InChI=1S/C7H4Br2O2/c8-5-3-1-2-4(11-3)7(10)6(5)9/h1-4H |
InChI Key |
FXCVHFUGYLOYFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=O)C(=C(C1O2)Br)Br |
Origin of Product |
United States |
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